![molecular formula C16H14ClN3O3 B5541954 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

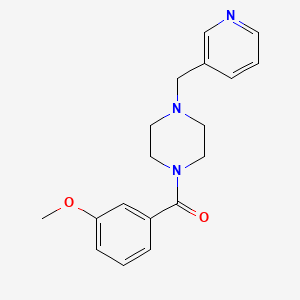

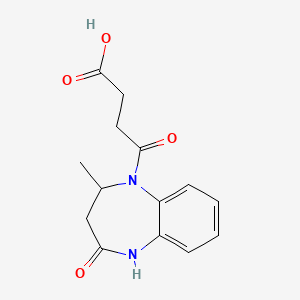

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate precursor chemicals through processes like cyclization and acylation. For instance, El-Essawy and Rady (2011) detailed the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles starting from a key intermediate thiosemicarbazide, which undergoes various cyclization reactions under different conditions to yield the desired derivatives (El-Essawy & Rady, 2011).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT studies, provides insights into the spatial arrangement of atoms within a molecule. Şahin et al. (2012) synthesized and characterized a 1,3,4-oxadiazole derivative, revealing its molecular structure through spectral studies and X-ray diffraction, emphasizing the importance of hydrogen bonding and π…π interactions in crystal stabilization (Şahin et al., 2012).

Chemical Reactions and Properties

The chemical reactions of 1,3,4-oxadiazole derivatives often involve the functionalization of the oxadiazole ring or the modification of side chains. Stepanov et al. (2019) explored the chemical properties of a 1,2,4-oxadiazole derivative, highlighting reactions such as acylation, oxidation, and nucleophilic substitutions, indicating a versatile reactivity profile that could be expected for N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide (Stepanov et al., 2019).

Physical Properties Analysis

The physical properties, including thermal stability and solubility, are crucial for understanding the behavior of chemical compounds. For oxadiazole derivatives, these properties are influenced by the nature of the substituents and the molecular structure. Yu et al. (2017) reported on the synthesis of 1,2,4-oxadiazole derivatives, noting moderate thermal stabilities and specific responses to impact and friction tests, which are important considerations for material applications (Yu et al., 2017).

Aplicaciones Científicas De Investigación

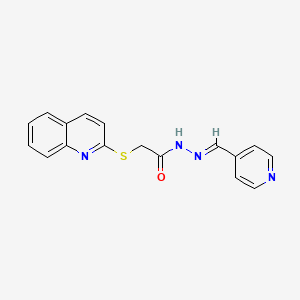

Anticancer Activity

A study involving the synthesis and anticancer evaluation of compounds similar to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide found that some derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines. These derivatives showed higher anticancer activities than the reference drug, etoposide, in some cases (Ravinaik et al., 2021).

Antimicrobial Properties

Research on new derivatives related to the chemical structure demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. One specific derivative emerged as a promising lead molecule with notable activity and minimal toxicity against a normal cell line, indicating potential for further drug development (Nayak et al., 2016).

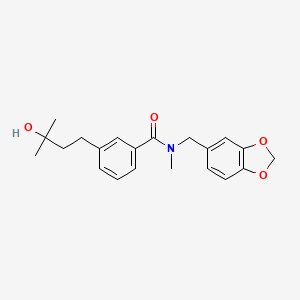

Material Science Applications

Studies on polymers incorporating oxadiazole rings, akin to the core structure of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide, highlighted their potential in creating materials with desirable properties. For instance, novel polyamide and poly(amide-imide)s containing oxadiazole rings exhibited high thermal stability and fluorescence in the blue region, suggesting applications in optoelectronic devices (Hamciuc et al., 2015).

Propiedades

IUPAC Name |

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3/c1-10-13(7-8-22-10)16(21)20(2)9-14-18-15(19-23-14)11-3-5-12(17)6-4-11/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUKGMPUUKBYQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)